(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
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Overview
Description
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic and toxic effects. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are involved in various physiological processes, including pain sensation, appetite, and immune function.
Mechanism of Action
Target of Action
The primary targets of JWH 398 8-chloronaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
JWH 398 8-chloronaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them. It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . The activation of these receptors leads to changes in cellular activity, ultimately resulting in the compound’s effects.
Result of Action
The molecular and cellular effects of JWH 398 8-chloronaphthyl isomer’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. As a cannabinoid receptor agonist, it may have analgesic effects, among others . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone typically involves the reaction of 1-pentyl-1H-indole with 8-chloro-1-naphthaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone has been extensively studied for its applications in various fields:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including pain management and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for research and forensic applications.
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but without the chlorine substitution on the naphthyl ring.
JWH 073: Similar to JWH 018 but with a different alkyl chain length.
AM-2201: A fluorinated analog of JWH 018 with higher potency.
Uniqueness
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is unique due to the presence of the chlorine atom on the naphthyl ring, which affects its binding affinity and selectivity for cannabinoid receptors. This structural modification can lead to differences in its pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLCJWHUCAXUOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017322 |
Source
|
Record name | JWH-398 8-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1366067-88-0 |
Source
|
Record name | JWH-398 8-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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